molecular formula C6H12ClNO3 B2667414 (2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride CAS No. 2138163-93-4

(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

Cat. No.: B2667414
CAS No.: 2138163-93-4
M. Wt: 181.62
InChI Key: SWPUEESVOGTWSF-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by the presence of an aminomethyl group attached to the oxolane ring, which is further linked to a carboxylic acid group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an aminomethyl group is introduced to the oxolane ring.

    Formation of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.

    Conversion to Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or aldehydes.

Scientific Research Applications

(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid: The parent compound without the hydrochloride salt.

    (2S,3S)-3-(Aminomethyl)oxolane-2-carboxamide: A derivative where the carboxylic acid group is replaced with a carboxamide group.

    (2S,3S)-3-(Aminomethyl)oxolane-2-carboxylate: A derivative where the carboxylic acid group is replaced with a carboxylate group.

Uniqueness

The hydrochloride form of (2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

(2S,3S)-3-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-10-5(4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPUEESVOGTWSF-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@@H]1CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.